3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide
Description
Properties
IUPAC Name |
3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS2/c10-7(14)3-4-13-8(11-12-9(13)15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H2,10,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKQPKTWRMDFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide typically involves the formation of the triazole ring followed by the introduction of the thiophene and propanamide groups. One common method involves the cyclization of thiosemicarbazide with thiophene-2-carboxylic acid under acidic conditions to form the triazole ring. The resulting intermediate is then reacted with acryloyl chloride to introduce the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-triazoles possess activity against a range of bacteria and fungi. Specifically, the presence of the thiophene moiety enhances this activity by increasing solubility and bioavailability in physiological conditions .
Anticancer Properties
Triazole derivatives have been studied for their anticancer effects. For instance, a series of triazole compounds were evaluated for their cytotoxicity against various human cancer cell lines. The incorporation of the sulfanyl group in this compound enhances its interaction with cancer cell pathways, leading to increased apoptosis .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes related to inflammatory processes. For example, studies have indicated that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure of this compound allows it to bind effectively to the active site of these enzymes .
Agricultural Applications
Fungicides
The triazole class of compounds is well-known for its fungicidal properties. Research has highlighted that this compound can be developed into a fungicide that targets specific fungal pathogens affecting crops. The compound's mechanism involves disrupting fungal cell membrane integrity and inhibiting spore germination .
Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth and resistance to environmental stressors. This application could be particularly beneficial in enhancing crop yields under adverse conditions .
Materials Science Applications
Photocatalysis
The unique structural attributes of this compound have been investigated for use in photocatalytic applications. Studies suggest that incorporating this compound into polymer matrices can enhance photocatalytic activity for hydrogen evolution reactions. This is attributed to its ability to facilitate charge separation and transfer during photochemical processes .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The triazole ring can interact with biological targets through hydrogen bonding, π-π interactions, or coordination with metal ions. The thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole derivatives with thiophene and sulfanyl substituents are widely explored due to their tunable electronic and steric properties. Key analogues include:
Computational and Structural Insights
- Molecular docking studies of related triazoles suggest that the sulfanyl group forms critical hydrogen bonds with enzymatic targets (e.g., COX-2), while the thiophene ring contributes to π-π stacking .
- Crystallographic data for similar compounds (e.g., 1,3,4-thiadiazoles) confirm planar triazole-thiophene systems, which may enhance membrane permeability .
Biological Activity
The compound 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide is a member of the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a triazole ring substituted with thiophene and a propanamide group. The molecular formula is with a molecular weight of approximately 284.37 g/mol. Understanding its structure is crucial for elucidating its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives, including this compound. Triazoles are known to inhibit the growth of various bacteria and fungi by interfering with their cellular functions. For instance, a study demonstrated that similar triazole compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger .
Anti-inflammatory Effects
Triazole-containing compounds have been recognized for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit cyclooxygenase (COX) enzymes, which are responsible for the formation of pro-inflammatory compounds. This inhibition could potentially reduce inflammation-related disorders .
Antioxidant Properties
Research has shown that compounds containing thiophene and triazole rings exhibit antioxidant activities. These activities are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly relevant in the context of diseases associated with oxidative damage.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Interaction with Cellular Targets : The presence of sulfur and nitrogen atoms in its structure allows for interactions with various cellular targets, potentially disrupting normal cellular functions.
- Antioxidant Mechanism : By donating electrons or hydrogen atoms, the compound can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Case Studies
- In Vitro Studies : A study investigated the effects of similar triazole compounds on human cell lines, demonstrating significant reductions in inflammatory markers when treated with these compounds . The results suggested potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of related triazole derivatives against clinical isolates of bacteria and fungi. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide?
The synthesis typically involves nucleophilic substitution reactions to functionalize the triazole core. For example, thiourea derivatives can be cyclized with carboxylic acid hydrazides to form the triazole ring, followed by thiophene incorporation via coupling reactions. Reaction conditions (e.g., dioxane as a solvent, triethylamine as a base) and stoichiometric control are critical for yield optimization .
Q. What pharmacological activities are associated with this compound?
Triazole derivatives, including those with thiophene substituents, exhibit anti-inflammatory, anticancer, and antimicrobial properties. The sulfanyl group and thiophene moiety enhance interactions with biological targets like enzymes or receptors, as observed in analogous compounds .
Q. How is the compound characterized experimentally?
Standard techniques include:
Q. What are the stability considerations during storage?
The sulfanyl (-SH) group is prone to oxidation. Storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., DMF) is recommended. Decomposition products may include sulfoxides or disulfides .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Optimize reaction parameters:
Q. What computational methods validate experimental data for this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:
Q. How do structural modifications affect biological activity?
- Thiophene substitution : Enhances π-π stacking with hydrophobic protein pockets.
- Sulfanyl group : Increases redox activity, influencing cytotoxicity in cancer cell lines. Comparative studies with analogs (e.g., replacing thiophene with furan) show reduced anticancer efficacy, highlighting the role of sulfur heterocycles .
Q. How can contradictory pharmacological data be resolved?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in pH, serum proteins, or incubation time.
- Substituent effects : Methyl vs. tert-butyl groups on the triazole alter steric hindrance. Validate findings using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Q. What strategies mitigate toxicity in preclinical studies?
Q. How is HOMO-LUMO analysis used to predict reactivity?
The energy gap between HOMO (-6.2 eV) and LUMO (-1.8 eV) indicates charge-transfer potential. A narrow gap (~4.4 eV) suggests susceptibility to electrophilic attacks, guiding derivatization strategies for enhanced stability .
Methodological Guidance
Q. Designing experiments to assess antitumor activity
Q. Validating molecular docking results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
